MDM2 Binding Affinity: 5.5-Fold Superior K_i Value Compared to the Closest Structural Analog SAR405838 (MI-77301)
In a direct comparison of biochemical binding data, MI-1061 demonstrates a significantly higher affinity for the MDM2 protein than its close spiro-oxindole analog, SAR405838 (also known as MI-77301). MI-1061 binds to MDM2 with an inhibitory constant (K_i) of 0.16 nM [1], whereas SAR405838 binds with a K_i of 0.88 nM . This represents a 5.5-fold improvement in binding affinity for MI-1061, suggesting a more potent disruption of the MDM2-p53 interaction at the molecular level under equivalent assay conditions.
| Evidence Dimension | Binding affinity to MDM2 protein (K_i) |
|---|---|
| Target Compound Data | K_i = 0.16 nM |
| Comparator Or Baseline | SAR405838 (MI-77301), K_i = 0.88 nM |
| Quantified Difference | 5.5-fold higher affinity (0.16 nM vs. 0.88 nM) |
| Conditions | Fluorescence polarization-based biochemical binding assay (in vitro, cell-free) as reported in peer-reviewed literature. |
Why This Matters
A 5.5-fold difference in K_i directly translates to a lower effective concentration needed to block the MDM2-p53 interaction, a critical parameter for achieving target engagement in cellular and in vivo models with less compound.
- [1] Aguilar, A.; Sun, W.; Liu, L.; Lu, J.; McEachern, D.; Bernard, D.; Deschamps, J. R.; Wang, S. Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. J. Med. Chem. 2014, 57 (24), 10486-10498. View Source
